(S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate
Description
(S)-2-((2R,4S)-4-Acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate is a chiral small molecule characterized by a piperidine core substituted with a 4-chlorobenzyl group, an acetamido moiety at the 4-position, and an acetylated phenylglycine derivative.
Properties
IUPAC Name |
[(1S)-2-[(2R,4S)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-2-oxo-1-phenylethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-16(28)26-21-12-13-27(22(15-21)14-18-8-10-20(25)11-9-18)24(30)23(31-17(2)29)19-6-4-3-5-7-19/h3-11,21-23H,12-15H2,1-2H3,(H,26,28)/t21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNOZMLEELSSCI-ZRBLBEILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCN([C@@H](C1)CC2=CC=C(C=C2)Cl)C(=O)[C@H](C3=CC=CC=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((2R,4S)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C24H27ClN2O4. It features a piperidine core substituted with an acetamido group and a chlorobenzyl moiety, contributing to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Acetylcholinesterase Inhibition : Compounds with similar coumarin cores have shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease .
- Anticonvulsant Activity : N-benzyl derivatives have demonstrated pronounced anticonvulsant effects in animal models, suggesting that this compound may possess similar properties .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antinociceptive | Potential analgesic effects observed in preclinical studies. |
| Anticonvulsant | May exhibit anticonvulsant properties based on structural analogs. |
| Antimicrobial | Related compounds have shown activity against Gram-positive bacteria and fungi. |
Case Studies and Research Findings
- Antinociceptive Effects : A study explored the analgesic potential of related piperidine derivatives in animal models, showing significant pain relief comparable to established analgesics .
- Anticonvulsant Activity : In a recent investigation, N-benzyl 2-amino acetamides were found to have superior anticonvulsant activity compared to phenobarbital, indicating that structural modifications can enhance efficacy .
- Acetylcholinesterase Inhibition : In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against AChE, suggesting potential for Alzheimer's treatment .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues from Pharmacopeial Standards
The Pharmacopeial Forum (2017) lists two compounds with overlapping motifs:
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid: Contains thiazolidine rings and carboxy groups, distinguishing it from the target compound. Likely targets bacterial enzymes (e.g., β-lactamase inhibitors) due to β-lactam-like bicyclic structures .
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: A penicillin-derived bicyclic compound with a sulfur-containing ring.
Table 1: Structural Comparison
| Feature | Target Compound | Pharmacopeial Compound 1 | Pharmacopeial Compound 2 |
|---|---|---|---|
| Core Structure | Piperidine | Thiazolidine + β-lactam | Bicyclic β-lactam |
| Key Substituents | 4-Chlorobenzyl, acetamido | Carboxy, dimethylthiazolidine | Thia-azabicyclo, phenylacetamido |
| Likely Target | Neurological receptors (e.g., CGRP) | Bacterial enzymes | Bacterial cell wall synthesis |
| Stereochemical Complexity | S,2R,4S | Multiple chiral centers | 2S,5R,6R |
Functional Analogues: PROTACs and CGRP Antagonists
highlights IAP-VHL hetero-PROTAC 9 (C61H82N8O9S, MW 1103.42), a proteolysis-targeting chimera (PROTAC) designed to degrade oncogenic proteins. While mechanistically distinct, its structural complexity (e.g., tetrahydronaphthalen-1-yl, methylthiazolyl) underscores a trend toward multi-functional moieties in drug design.
In contrast, BIBN4096BS (referenced in ) is a well-documented CGRP receptor antagonist. Like the target compound, it features a piperidine core and aromatic substituents, suggesting shared pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Table 2: Functional Comparison
| Parameter | Target Compound | IAP-VHL hetero-PROTAC 9 | BIBN4096BS (CGRP Antagonist) |
|---|---|---|---|
| Molecular Weight | Not available | 1103.42 | ~865 (estimated) |
| Mechanism | Probable receptor antagonism | Protein degradation | CGRP receptor blockade |
| Key Structural Features | Chlorobenzyl, acetamido | PROTAC linker, VHL ligand | Piperidine, biaryl substituents |
| Therapeutic Area | Neurology/Inflammation | Oncology | Migraine prophylaxis |
Research Findings and Implications
- Stereochemistry : The target compound’s (S,2R,4S) configuration may enhance binding specificity compared to racemic analogues, reducing off-target effects .
- 4-Chlorobenzyl Group : This substituent is associated with improved metabolic stability in similar compounds, as seen in BIBN4096BS .
- Acetamido Motif : Common in protease-resistant peptidomimetics, suggesting oral bioavailability advantages over carboxy-rich Pharmacopeial compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
